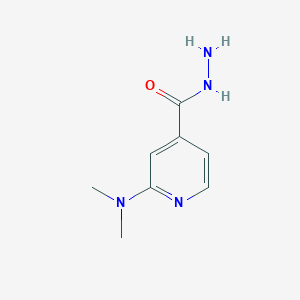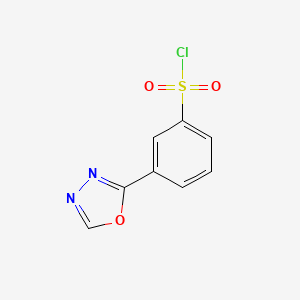![molecular formula C14H16N2O3 B1418520 Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate CAS No. 1154319-51-3](/img/structure/B1418520.png)
Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate
Overview
Description
“Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate” is a chemical compound with the CAS Number: 1154319-51-3 . It has a molecular weight of 260.29 and is typically stored at room temperature . The compound is an oil in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H16N2O3/c1-10(12-5-3-4-7-15-12)16-9-11-6-8-19-13(11)14(17)18-2/h3-8,10,16H,9H2,1-2H3 . The InChI key is UROSVQYEAWQLMV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
This compound is an oil in its physical form . It has a molecular weight of 260.29 and is typically stored at room temperature .
Scientific Research Applications
Antiviral Agents
Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate shows promise as an antiviral agent. Derivatives of this compound can be synthesized to target a variety of viral infections. For instance, similar indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of this compound allows for modifications that can enhance its interaction with viral proteins, potentially leading to new treatments for viral diseases.
Anticancer Research
The compound’s ability to bind with various receptors makes it a candidate for anticancer research. Its structural core, similar to that of indole derivatives, can be utilized to develop new drugs that target cancer cells with high specificity . Research can explore its use in targeted therapy, where the compound could be engineered to deliver cytotoxic agents directly to tumor cells, minimizing damage to healthy tissues.
properties
IUPAC Name |
methyl 3-[(1-pyridin-2-ylethylamino)methyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10(12-5-3-4-7-15-12)16-9-11-6-8-19-13(11)14(17)18-2/h3-8,10,16H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROSVQYEAWQLMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC2=C(OC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



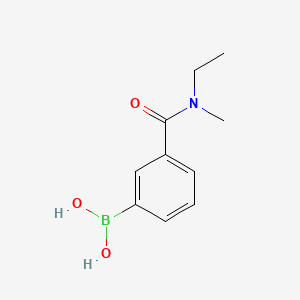
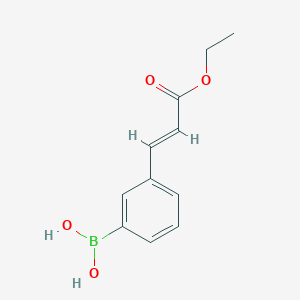
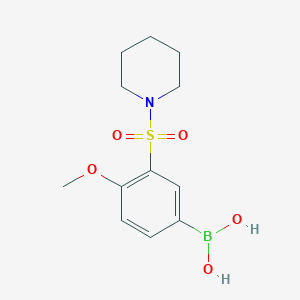
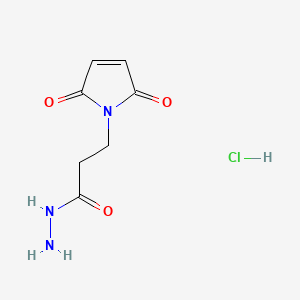
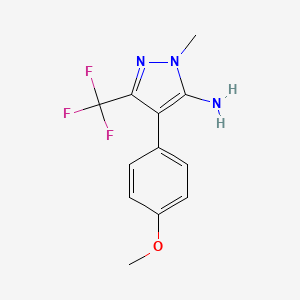

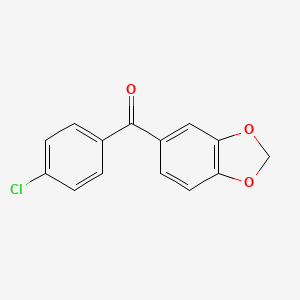

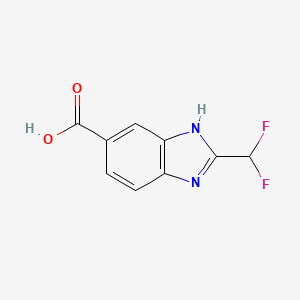
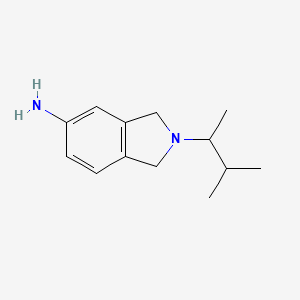
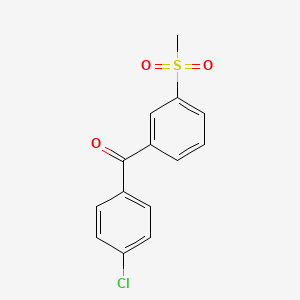
![3-[(2,6-Dimethylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B1418458.png)
